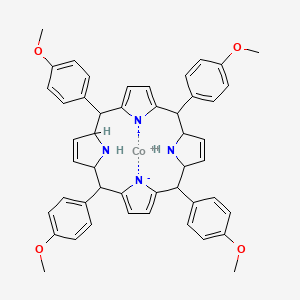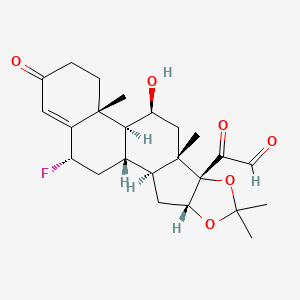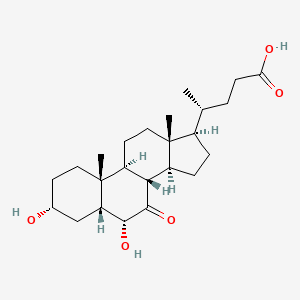
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of porphyrins. Porphyrins are large, conjugated cyclic molecules that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is known for its unique photochemical, electrochemical, and catalytic properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves several steps. One common method is the condensation of pyrrole with an aldehyde derivative, followed by the insertion of cobalt into the porphyrin ring. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid. The resulting porphyrin is then metallated with cobalt(II) acetate to form the final complex .
Chemical Reactions Analysis
Cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a catalyst for various organic reactions, including the oxidation of organic substratesAdditionally, it is used in the development of sensors and molecular wires due to its unique electrochemical properties .
Mechanism of Action
The mechanism of action of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves the coordination of the cobalt ion with the nitrogen atoms in the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating the transfer of electrons. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy .
Comparison with Similar Compounds
Similar compounds include other cobalt porphyrins and metalloporphyrins with different substituents on the phenyl rings. For example, 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin and 5,10,15,20-tetrakis(4-methylphenyl)porphyrin are structurally similar but have different functional groups that affect their chemical and physical properties. The uniqueness of cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide lies in its methoxy substituents, which enhance its electron-donating properties and stability .
Properties
Molecular Formula |
C48H46CoN4O4 |
|---|---|
Molecular Weight |
801.8 g/mol |
IUPAC Name |
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
InChI Key |
RCDUMZWQGUXLNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)



![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)


![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
